Product packaging for 2-Amino-3-cyclopentylpropanamide(Cat. No.:)

2-Amino-3-cyclopentylpropanamide

Cat. No.: B15278371
M. Wt: 156.23 g/mol
InChI Key: PHDRCZGSPWYSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyclopentylpropanamide is a chemical compound of interest in medicinal chemistry and cancer research. It features a cyclopentyl group attached to a propanamide backbone, a structure commonly investigated for its potential biological activity. While direct data on this specific compound is limited, highly related structural analogs, such as 2-amino-3-cyclopentyl-N-cyclopropyl-propanamide (CID 118703707) , have been identified in patents as part of compound libraries screened for inhibitory activity. Specifically, such cyclopentyl-containing propanamide derivatives have been developed and studied as potent inhibitors of Wild-type p53-induced phosphatase 1 (Wip1) . Wip1 is a significant oncogene often overexpressed in various cancers, and its inhibition is a promising strategy for targeted cancer therapy. Research into these compounds explores their potential in treating cancers including breast, colon, lung, and gastric cancers, as well as lymphomas and leukemias . The mechanism of action for this class of compounds involves disrupting the Wip1-mediated signaling pathway, thereby helping to restore the tumor-suppressive function of p53 and other related proteins in cancerous cells. This product is intended for research purposes only, specifically for in vitro biochemical assays and as a building block in the synthesis of more complex therapeutic candidates. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B15278371 2-Amino-3-cyclopentylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-amino-3-cyclopentylpropanamide

InChI

InChI=1S/C8H16N2O/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

PHDRCZGSPWYSET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Cyclopentylpropanamide and Its Analogues

Classical Approaches in Alpha-Amino Amide Synthesis Relevant to the Compound

Traditional methods for the synthesis of α-amino acids and their derivatives have been well-established for over a century. These foundational reactions, while sometimes suffering from harsh conditions or lack of stereocontrol, remain relevant and have been adapted for a wide range of substrates, including those with cyclopentyl moieties.

Adaptations of Strecker Synthesis for Cyclopentyl Moieties

The Strecker synthesis, first reported in 1850, is a powerful three-component reaction for the synthesis of amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgnih.gov The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com

For the synthesis of an amino acid precursor to 2-amino-3-cyclopentylpropanamide, the Strecker reaction would utilize cyclopentylacetaldehyde as the starting aldehyde. The general mechanism involves the following steps:

Imine Formation: The carbonyl group of the aldehyde is protonated, followed by nucleophilic attack of ammonia to form an iminium ion intermediate after the elimination of water. wikipedia.orgmasterorganicchemistry.com

Cyanide Addition: A cyanide ion then attacks the iminium carbon to yield an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: The nitrile group of the aminonitrile is hydrolyzed in a subsequent step to afford the amino acid. wikipedia.orgmasterorganicchemistry.com

The classical Strecker synthesis typically produces a racemic mixture of α-amino acids. wikipedia.org However, modern variations have been developed that employ asymmetric auxiliaries or catalysts to achieve enantioselectivity. wikipedia.org

ReactantRole
CyclopentylacetaldehydeProvides the cyclopentyl side chain and the α-carbon.
Ammonia (or Ammonium Salt)Source of the α-amino group. wikipedia.org
Cyanide (e.g., KCN, HCN)Source of the carboxyl group precursor (nitrile). wikipedia.orgmasterorganicchemistry.com

Gabriel Synthesis Modifications for Analogous Amino Acid Precursors

The Gabriel synthesis is another classical method used to form primary amines from primary alkyl halides. wikipedia.orgmasterorganicchemistry.com This reaction utilizes potassium phthalimide (B116566) as a surrogate for the ammonia anion, preventing the over-alkylation that can occur with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com To synthesize an amino acid, a modified approach known as the Gabriel malonic ester synthesis is often employed. youtube.com

For a cyclopentyl-containing amino acid, the synthesis would proceed as follows:

Alkylation: Potassium phthalimide is reacted with a malonic ester derivative containing a leaving group to form an N-phthalimidomalonic ester. youtube.com

Deprotonation and Alkylation of α-carbon: A base is used to deprotonate the α-carbon of the malonic ester, which then acts as a nucleophile to attack an alkyl halide, in this case, a cyclopentylmethyl halide. youtube.com

Hydrolysis and Decarboxylation: The phthalimide protecting group and the ester groups are hydrolyzed, typically under acidic or basic conditions, followed by decarboxylation upon heating to yield the final amino acid. youtube.com

While effective, the Gabriel synthesis suffers from harsh reaction conditions for the hydrolysis step. wikipedia.org The Ing–Manske procedure, which uses hydrazine (B178648) for the deprotection, offers a milder alternative, although separation of the phthalhydrazide (B32825) byproduct can be difficult. wikipedia.org

Amidation Reactions and Peptide Coupling Strategies

Once the α-amino acid with the desired cyclopentyl side chain is obtained, the final step is the formation of the amide bond to yield this compound. The direct amidation of unprotected amino acids is challenging due to the potential for self-reaction and the formation of byproducts like diketopiperazines. rsc.org Therefore, the amino group is typically protected before the amidation reaction. rsc.org

Common strategies for amidation include:

Use of Coupling Reagents: A wide variety of coupling reagents are available to activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent). nih.gov

Lewis Acid Catalysis: Recent advancements have shown that Lewis acids, such as those based on boron or titanium, can facilitate the direct amidation of unprotected amino acids. rsc.orgresearchgate.net For instance, the use of B(OCH₂CF₃)₃ has been shown to be effective for the amidation of various amino acids, including a relatively hindered cyclopentyl amino acid. rsc.org

Modern Synthetic Strategies for Enhanced Efficiency

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods. These strategies often involve multicomponent reactions and catalysis to streamline synthetic sequences.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. nih.govrsc.org MCRs are highly convergent and offer a rapid way to build molecular complexity. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs used to synthesize α-amino amide derivatives.

While a direct application to this compound is not explicitly detailed in the provided results, the principles of MCRs are highly relevant. For example, a Ugi four-component reaction (U-4CR) could theoretically assemble the core structure from cyclopentylacetaldehyde, ammonia, a suitable carboxylic acid, and an isocyanide. researchgate.net

Catalytic Approaches in C-C and C-N Bond Formation

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with high selectivity and under milder conditions.

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. msu.edu These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. msu.eduresearchgate.net

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: The selection of solvents is critical, as they often constitute the largest volume of waste in a chemical process. skpharmteco.comunibo.it Research is ongoing to replace hazardous solvents with greener alternatives.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. msu.edu Catalysts are used in small amounts and can be recycled, reducing waste.

Reduction of Derivatives: Unnecessary derivatization steps should be minimized or avoided if possible because such steps require additional reagents and generate waste. nih.gov

Renewable Feedstocks: Utilizing renewable starting materials is a key goal of green chemistry. nih.gov

Challenges in applying green chemistry to peptide synthesis, which shares similarities with the synthesis of amino acid amides, include the complexity of the target molecules and the difficulty in achieving green amide bond formation, especially for larger structures. skpharmteco.com

Advanced Structural Elucidation and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-Amino-3-cyclopentylpropanamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of this compound in solution. springernature.com By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

In ¹H NMR, the chemical shift (δ) of each proton provides information about its electronic environment. For this compound, distinct signals are expected for the protons of the cyclopentyl ring, the diastereotopic protons of the methylene (B1212753) bridge (-CH₂-), the alpha-proton (-CH-), and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), arising from spin-spin coupling, reveal the number of neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the carbonyl carbon of the amide, the alpha-carbon, the methylene bridge carbon, and the carbons of the cyclopentyl ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the precise connectivity between protons and carbons, thus confirming the this compound structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
C=O-~175-
α-CH~3.5~55Triplet (t)
β-CH₂~1.7-1.9~40Multiplet (m)
Cyclopentyl-CH~1.5-1.8~38Multiplet (m)
Cyclopentyl-CH₂~1.2-1.6~25-30Multiplet (m)
-NH₂~2.0-3.0 (broad)-Singlet (s)
-CONH₂~7.0-8.0 (broad)-Singlet (s)

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of the compound is C₈H₁₆N₂O, leading to a calculated molecular weight of approximately 156.23 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. miamioh.edu

The fragmentation pattern is key to structural elucidation. For this compound, characteristic fragmentation pathways would include:

Loss of the amide group: A neutral loss of CONH₂ (44 Da) would result in a significant fragment ion.

Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl group would produce a series of ions with characteristic mass differences.

Alpha-cleavage: Cleavage adjacent to the amine group is a common fragmentation pathway for amino acid derivatives.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
157.13[M+H]⁺Protonated molecular ion
140.10[M-NH₃]⁺Loss of ammonia (B1221849) from the primary amine
113.11[M-CONH₂]⁺Loss of the primary amide group
88.08[C₅H₁₀N]⁺Cleavage of the bond between the α and β carbons
69.07[C₅H₉]⁺Cyclopentyl cation

Note: These m/z values are predicted and serve as examples of plausible fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. nih.govnih.gov Both methods probe the vibrational modes of the molecule, but they are governed by different selection rules, providing a more complete picture of the molecular structure.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which occurs when there is a change in the dipole moment during a vibration. Key absorptions for this compound would include:

N-H stretching: The primary amine (-NH₂) and amide (-CONH₂) groups will show characteristic stretches in the 3200-3500 cm⁻¹ region. pressbooks.pubopenstax.org Primary amines typically show two bands (symmetric and asymmetric stretching). openstax.org

C-H stretching: Aliphatic C-H stretches from the cyclopentyl and propyl backbone will appear just below 3000 cm⁻¹. libretexts.org

C=O stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) is expected around 1640-1680 cm⁻¹. libretexts.org

N-H bending: The N-H bending vibration of the amide (Amide II band) typically appears around 1550-1640 cm⁻¹.

Raman spectroscopy detects the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. Raman spectra are often complementary to IR spectra, especially for non-polar bonds. For this compound, C-C backbone stretches and the symmetric vibrations of the cyclopentyl ring would be prominent. researchgate.netspectroscopyonline.com

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500 (two bands)Weak
Amide (-CONH₂)N-H Stretch3200-3400 (broad)Weak
Aliphatic (-CH, -CH₂)C-H Stretch2850-2960Strong
Amide (C=O)C=O Stretch (Amide I)1640-1680 (Strong)Moderate
Amide (-NH₂)N-H Bend (Amide II)1550-1640Weak
Aliphatic (-CH₂)C-H Bend~1465Moderate

X-ray Crystallography for Solid-State Structure Analysis

The process involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. mdpi.comresearchgate.net For this compound, X-ray crystallography would reveal the preferred conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the stereochemical relationship between the substituents on the propanamide backbone. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which govern the crystal packing.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures or impurities and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound. nih.gov A robust HPLC method can separate the target compound from starting materials, by-products, and degradation products.

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The method development would involve optimizing several parameters:

Column: A C18 or C8 column is typically suitable.

Mobile Phase: A gradient elution using a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.

Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) where the amide bond absorbs is a possibility. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more sensitive and specific detection. mdpi.com

The developed method must be validated according to established guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 4: Illustrative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. However, due to the polar nature of amino acid amides like this compound, derivatization is a necessary prerequisite to increase their volatility for GC analysis. nih.govsigmaaldrich.comnih.govresearchgate.net This process involves the chemical modification of the polar functional groups (amino and amide groups) to form less polar and more volatile derivatives. sigmaaldrich.comresearchgate.net

Derivatization Strategies:

Common derivatization approaches for amino acids that could be applied to this compound include silylation and acylation.

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comresearchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. sigmaaldrich.comresearchgate.netusra.edu The resulting silylated derivatives are significantly more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govusra.edu The reaction conditions, such as temperature and time, would need to be optimized to ensure complete derivatization of this compound. sigmaaldrich.com

Acylation/Esterification: Another effective method involves a two-step process of esterification of the carboxyl group (though not present in the amide) followed by acylation of the amino group. More relevant to this compound would be acylation of the primary amine. Reagents like alkyl chloroformates (e.g., methyl chloroformate) can be used to derivatize the amino group, creating N-alkoxycarbonyl derivatives which are amenable to GC analysis. nih.gov

Hypothetical GC-MS Analysis Parameters:

For the analysis of a derivatized this compound, a hypothetical GC-MS method could be established. The following table outlines potential parameters, based on general methods for amino acid analysis. nih.govunina.itmdpi.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound

ParameterHypothetical Value/Condition
GC Column Chirasil-L-Val or similar chiral capillary column
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
MS Detector Electron Impact (EI) ionization
Derivatization Reagent MTBSTFA (silylation) or Methyl Chloroformate (acylation)

The mass spectrum obtained from the GC-MS analysis would provide crucial structural information. For instance, the fragmentation pattern of the TBDMS derivative of this compound would likely show characteristic losses of methyl (M-15) and tert-butyl (M-57) groups, aiding in its identification. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity Determination

As this compound possesses a chiral center at the alpha-carbon, the determination of its enantiomeric purity is critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most prevalent and effective technique for separating enantiomers. nih.govsigmaaldrich.comchromatographytoday.com

Chiral Stationary Phases (CSPs):

The selection of an appropriate CSP is the most critical factor in achieving enantiomeric separation. For amino acid-like molecules, several types of CSPs have proven effective:

Polysaccharide-based CSPs: These are the most widely used CSPs, consisting of derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govnih.govresearchgate.netmdpi.com Columns such as Chiralcel® and Chiralpak® series are known for their broad enantioselectivity. nih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Cyclodextrin-based CSPs: These CSPs utilize cyclodextrins, which are chiral cyclic oligosaccharides, as the chiral selectors. sigmaaldrich.comnih.gov The enantiomeric separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.

Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin (B549263) (e.g., CHIROBIOTIC™ series) are particularly effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.comchromatographytoday.commdpi.comnih.gov The multiple chiral centers and functional groups on these selectors provide a variety of potential interactions for chiral recognition. mdpi.comnih.gov

Hypothetical Chiral HPLC Method:

A hypothetical chiral HPLC method for determining the enantiomeric purity of this compound is presented below. The conditions are based on general methods for the separation of amino acid enantiomers. nih.govmdpi.comnih.gov

Table 2: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity of this compound

ParameterHypothetical Value/Condition
Column Chiralpak® IA (amylose-based) or CHIROBIOTIC™ T (teicoplanin-based)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid or Methanol/Water
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Column Temperature 25 °C

Successful method development would result in baseline separation of the two enantiomers, allowing for accurate quantification of the enantiomeric excess (ee). The validation of such a method would include assessments of linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Emerging Analytical Techniques in Structural Characterization

Beyond the well-established chromatographic methods, several emerging analytical techniques offer new possibilities for the detailed structural characterization of molecules like this compound.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. nih.govhoriba.comnih.govspringernature.com For chiral separations, chiral selectors can be added to the background electrolyte in a technique known as cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC). nih.gov This approach could provide an alternative to chiral HPLC for the enantiomeric purity determination of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS): IM-MS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.govnih.gov This can be particularly useful for distinguishing between isomers that are difficult to separate by chromatography alone. Recent studies have shown the potential of using chiral modifiers, such as cyclodextrins, in the gas phase to separate enantiomers of amino acids using IM-MS. nih.gov This technique could offer a rapid and high-resolution method for the chiral analysis of this compound.

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) coupled with high-resolution mass analyzers (e.g., Orbitrap, FT-ICR) can provide detailed structural information through fragmentation studies. While not an emerging technique in itself, its application in conjunction with novel ionization methods and data analysis tools continues to evolve, offering deeper insights into molecular structure.

These emerging techniques, while not yet standard for this specific compound, represent the future of analytical chemistry and hold the promise of more detailed and efficient characterization of complex molecules like this compound.

Theoretical and Computational Chemistry of 2 Amino 3 Cyclopentylpropanamide

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is fundamental to its biological activity. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of a molecule. By employing classical force fields, these methods can calculate the potential energy of a large number of conformations.

A typical molecular mechanics study of 2-amino-3-cyclopentylpropanamide would involve a systematic search of the torsional angles of the rotatable bonds. The resulting low-energy conformers would then be subjected to molecular dynamics (MD) simulations. MD simulations would provide a dynamic picture of the molecule's behavior over time, revealing how it flexes and moves in a simulated environment, which could mimic physiological conditions. This would help in understanding the molecule's flexibility and the accessibility of different conformational states.

Following the initial exploration with molecular mechanics, more accurate quantum chemical methods would be employed to refine the energies of the most stable conformers. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) provide a more rigorous treatment of the electronic structure, leading to more reliable energy calculations.

By performing geometry optimizations on the low-energy conformers identified through molecular mechanics, their relative stabilities (i.e., the differences in their electronic energies) can be determined with high accuracy. This allows for the creation of a precise energy landscape, pinpointing the global minimum energy conformation and other low-lying, potentially bioactive, conformers.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its chemical reactivity and its interactions with other molecules.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying the electronic properties of molecules. By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ), a range of electronic properties for this compound could be calculated. These include the distribution of electron density, the molecular electrostatic potential (which indicates regions of positive and negative charge), and atomic charges. Such information is critical for understanding how the molecule might interact with a biological target.

A hypothetical data table from a DFT study on the lowest energy conformer of this compound might look like this:

PropertyCalculated ValueUnits
Dipole MomentValueDebye
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV

Note: The values in this table are placeholders as specific research data for this compound is not available.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

An FMO analysis of this compound would reveal the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also an important descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Computational methods can predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For this compound, DFT calculations could be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum.

Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the different vibrational modes of the molecule (e.g., stretching, bending of bonds).

A table of predicted vs. experimental spectroscopic data would be a powerful tool for structural verification.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1ValueValue
C2ValueValue
H1ValueValue
H2ValueValue

Note: The values in this table are placeholders as specific research data for this compound is not available.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

No published research data is currently available that specifically details the transition state analysis or reaction pathways for the formation of this compound through computational modeling.

Solvent Effects and Catalysis Modeling

There is no specific information in the current body of scientific literature regarding the computational modeling of solvent effects or catalysis for the synthesis of this compound.

Role and Significance in Broader Chemical Contexts

As a Synthetic Intermediate in Diverse Chemical Syntheses

2-Amino-3-cyclopentylpropanamide serves as a key starting material or intermediate in multi-step synthetic pathways, particularly in the fields of medicinal chemistry and peptide science.

The compound is a direct precursor for creating more complex, biologically active molecules. A notable example is its use in the synthesis of novel inhibitors for therapeutic targets. In one documented pathway, (S)-2-Amino-3-cyclopentylpropanamide hydrochloride is used as a foundational building block. It is synthesized from its corresponding carboxylic acid, (S)-2-[(tert-butoxycarbonyl)amino]-3-cyclopentylpropanoic acid, through amidation followed by the removal of the Boc protecting group.

This intermediate is then coupled with other complex chemical moieties to produce highly specific agents. For instance, it has been used to synthesize (S)-N-(1-Amino-3-cyclopentyl-1-oxopropan-2-yl)-5-{[(5-chloropyridin-3-yl)amino]methyl}thiophene-2-carboxamide, a compound investigated for its potential as a Wip1 inhibitor. This demonstrates the role of this compound in generating advanced amino acid analogues with potential therapeutic applications.

The structure of this compound makes it an ideal component for the construction of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. The incorporation of non-natural amino acids and their derivatives, like this compound, is a key strategy in peptidomimetic design.

The synthesis of the aforementioned Wip1 inhibitor is a practical illustration of this principle. By reacting the amine group of this compound with the carboxylic acid of another molecule, a stable amide bond is formed, creating a larger, non-natural peptide-like structure. This strategic use allows chemists to build molecules with precise three-dimensional arrangements designed to interact with biological targets.

Table 1: Synthesis Pathway Involving this compound

StepStarting MaterialReagentsProductPurpose
1(S)-2-[(tert-butoxycarbonyl)amino]-3-cyclopentylpropanoic acidAmmonium chloride, EDC, HOBt, DIPEA(S)-tert-Butyl (1-amino-3-cyclopentyl-1-oxopropan-2-yl)carbamateFormation of the primary amide
2(S)-tert-Butyl (1-amino-3-cyclopentyl-1-oxopropan-2-yl)carbamate4M HCl in dioxane(S)-2-Amino-3-cyclopentylpropanamide hydrochlorideRemoval of Boc protecting group
3(S)-2-Amino-3-cyclopentylpropanamide hydrochloride5-{[(5-chloropyridin-3-yl)amino]methyl}thiophene-2-carboxylic acid, EDC, HOBt, DIPEA(S)-N-(1-Amino-3-cyclopentyl-1-oxopropan-2-yl)-5-{[(5-chloropyridin-3-yl)amino]methyl}thiophene-2-carboxamideCoupling to form a final complex molecule (Wip1 inhibitor)

A review of available scientific literature does not indicate that this compound has been utilized as a building block in materials science applications. Its primary role appears to be confined to synthetic organic and medicinal chemistry.

Occurrence and Analysis as a Chemical Impurity or Degradation Product

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. While amino amides can arise as impurities, the specific case of this compound requires careful examination.

A thorough review of scientific literature does not support the formation of this compound as a degradation product of the drug Ruxolitinib. Stress testing studies on Ruxolitinib have identified a different impurity, 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide, which forms under hydrolytic conditions. This related compound results from the hydrolysis of the nitrile group in the parent drug molecule. However, it is structurally distinct from this compound, as it lacks an amino group at the 2-position.

Generally, amide impurities can form through various degradation pathways, most commonly the hydrolysis of precursor functional groups like nitriles or esters, or from the degradation of other amide-containing molecules. ijper.orgnih.govpharmaceutical-journal.comijcap.in However, specific documented pathways leading to the formation of this compound as an impurity or degradation product are not described in the reviewed literature. Impurities in amino acid products are often related to the specific manufacturing process, which can include chemical synthesis, fermentation, or extraction. researchgate.net

Should this compound be identified as an impurity, standard analytical methodologies for amino acid derivatives would be employed for its detection and quantification. nih.gov The most common and powerful techniques for impurity profiling are based on chromatography. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary method used for separating impurities in pharmaceutical products and amino acids. nih.gov Because amino acids and their amides can be highly polar, specialized columns or mobile phases are often required. Techniques include:

Reversed-Phase (RP) HPLC: Often used with ion-pairing agents to improve retention of polar analytes on the column.

Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable alternative for retaining and separating highly hydrophilic compounds. nih.gov

For detection and quantification, HPLC is typically coupled with various detectors:

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly selective and sensitive. nih.govthermofisher.comnih.gov They can definitively identify and quantify impurities based on their mass-to-charge ratio, even at very low levels. nih.govthermofisher.com

UV Detection: Can be used if the impurity has a chromophore. Derivatization with an agent like o-phthaldialdehyde (OPA) can be performed to make non-UV-active compounds visible to the detector. nih.gov

Charged Aerosol Detection (CAD): A "universal" detection method that can quantify non-volatile analytes regardless of their optical properties. nih.gov

A combination of these methods, particularly LC-MS/MS, would provide a robust system for the reliable identification and precise quantification of this compound as a potential impurity. nih.govnih.gov

Table 2: General Analytical Methods for Amino Acid-Related Impurities

MethodologySeparation PrincipleDetection MethodPrimary Application
HPLC / UHPLCChromatographic partitioning (Reversed-Phase, HILIC)UV, CADSeparation and quantification of known and unknown impurities. nih.gov
LC-MS/MSChromatographic separation combined with mass analysisTandem Mass SpectrometryHighly sensitive and specific identification and quantification of trace-level impurities. nih.govnih.gov
Capillary Electrophoresis (CE)Separation based on charge and size in a capillaryUV, ConductivityAnalysis of hydrophilic and charged compounds like amino acids. nih.gov
GC-MSChromatographic separation of volatile compoundsMass SpectrometryQuantification of volatile organic impurities or solvent residues. nih.gov

Stability Studies and Degradation Pathway Elucidation

The chemical stability of a compound is a critical factor in its potential applications, influencing its shelf-life, formulation, and in vivo behavior. Peptides and their derivatives are particularly susceptible to chemical degradation through mechanisms such as hydrolysis of amide bonds. nih.gov Predicting potential degradation pathways is essential for designing more stable analogues. nih.gov

While specific degradation pathways for this compound are not extensively detailed in the provided search results, related studies on similar structures offer valuable insights. For instance, a study on 2',3',5'-tri-O-acetyl-2-amino-N(6)-cyclopentyl-1-deazaadenosine, which contains a cyclopentylamino group, highlighted its instability. nih.gov The stability of this compound and its N(6)-unsubstituted counterpart was investigated using HPLC-MS analysis, revealing that the N(6)-substituted derivative was less stable. nih.gov This suggests that the cyclopentyl group may influence the electronic properties and, consequently, the stability of the molecule. nih.gov

General degradation reactions for peptide-like structures can include the formation of diketopiperazines from the N-terminus and oxidation, which can be influenced by factors like pH. nih.gov Further research is necessary to delineate the specific degradation products and pathways for this compound under various stress conditions, such as exposure to acid, base, light, and oxidizing agents. nih.gov

Investigations into its Interaction with Biological Systems

Ligand Design and Receptor Interaction Studies (Focus on chemical binding, not pharmacological effect)

The design of ligands that bind to specific biological receptors is a fundamental aspect of chemical biology and drug development. The analysis of ligand-receptor interactions provides insights into the chemical features that drive binding affinity and selectivity. While there is no specific information on this compound in this context, the principles of ligand design are broadly applicable.

Molecular modeling based on X-ray crystal structures of receptors is a powerful tool for understanding ligand binding. nih.gov By analyzing the binding motifs of known agonists and antagonists, researchers can identify key amino acid residues within the binding pocket that are crucial for interaction. nih.gov For instance, in the glutamate (B1630785) receptor 2 (GluR2), seven specific residues are known to influence agonist selectivity. nih.gov These residues can interact directly with the ligand or through bridging water molecules. nih.gov

The binding of a ligand to a protein is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net Techniques such as isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of binding, providing data on the enthalpy and entropy of the interaction. nih.gov Hydrogen/deuterium (H/D) exchange experiments coupled with mass spectrometry can reveal which parts of a protein become more or less flexible upon ligand binding. nih.gov

For this compound, its cyclopentyl group could potentially engage in hydrophobic interactions within a receptor's binding pocket, while the amino and amide groups could form hydrogen bonds. To explore its potential as a ligand, one could computationally dock it into the binding sites of various receptors or use it in fragment-based screening approaches. tue.nl

Role in Biochemical Pathways and Metabolomic Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state and can reveal the roles of specific compounds in biochemical pathways. nih.govnih.gov While there is no direct metabolomic data available for this compound, the methodologies of this field offer a clear path for future investigation.

Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify and quantify a wide range of metabolites. nih.gov By comparing the metabolite profiles of systems with and without the introduction of a specific compound, researchers can infer its metabolic fate and its effects on various pathways. researchgate.net For example, metabolomic studies have identified associations between certain amino acids and their derivatives with metabolic risk factors. nih.gov

The structural similarity of this compound to natural amino acids suggests it could potentially be recognized by enzymes involved in amino acid metabolism. It might act as a competitive inhibitor or be metabolized into other products. Metabolomic analysis could reveal alterations in pathways such as amino acid metabolism, the citric acid cycle, or others. metabolomics.se Such studies would provide a comprehensive understanding of how this compound is processed and its downstream effects on cellular metabolism.

The use of metabolomics as a read-across tool, where data from a well-studied substance is used to predict the properties of a structurally similar one, could also be applied. researchgate.net By comparing the metabolic profile of this compound to that of related compounds, it may be possible to predict its biological activity and role in biochemical pathways. researchgate.net

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of amino amides typically involves multi-step processes that often rely on protecting groups and coupling agents, which can be inefficient and generate significant waste. rsc.org A primary challenge in the synthesis of 2-Amino-3-cyclopentylpropanamide is the development of direct and environmentally benign methods.

Future research should focus on catalytic and biocatalytic approaches. For instance, enzymatic methods, such as those using Candida antarctica lipase (B570770) B, have shown promise for the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov Applying such enzymatic strategies to the synthesis of this compound from 2-amino-3-cyclopentylpropanoic acid and ammonia (B1221849) could offer a highly efficient and sustainable route.

Another promising avenue is the use of Lewis acid catalysts, such as those based on boron, which have been shown to facilitate the direct amidation of unprotected amino acids. rsc.orgnih.gov Investigating the applicability of these catalysts to 2-amino-3-cyclopentylpropanoic acid would be a significant step forward. Additionally, exploring flow chemistry processes could enable continuous and scalable production with improved safety and efficiency.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesKey Research Challenges
Conventional Peptide Coupling Well-established chemistryUse of expensive and hazardous coupling reagents, generation of byproducts. khanacademy.org
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme stability and cost, optimization of reaction conditions for the specific substrate.
Lewis Acid Catalysis Direct amidation of unprotected amino acids, potential for high yields. nih.govCatalyst loading and recovery, substrate scope and functional group tolerance.
Flow Chemistry Enhanced safety, scalability, and process control.Reactor design and optimization, managing potential clogging with solid byproducts.

Exploration of Undiscovered Reactivity Patterns

The reactivity of amides is generally considered to be low due to resonance stabilization. chemistrysteps.com However, the presence of the adjacent primary amine in this compound introduces the potential for unique intramolecular reactivity and novel reaction pathways.

One area of interest is the exploration of "umpolung" reactivity, where the typical electrophilic character of the carbonyl carbon and nucleophilic character of the amine nitrogen are reversed. nih.gov Investigating reactions where the amine is converted into an electrophilic species could lead to novel methods for forming C-N bonds and synthesizing more complex derivatives.

Furthermore, the amino group can act as an internal nucleophile, potentially leading to cyclization reactions under specific conditions. The study of such intramolecular transformations could yield novel heterocyclic structures with interesting biological or material properties. The development of selective activation methods for the amide bond in the presence of the free amine is another significant challenge that, if overcome, could open up new synthetic possibilities. nih.gov

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, advanced computational modeling can provide valuable insights into its structure, conformational preferences, and potential interactions with biological targets.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structure of this compound and its derivatives with their physicochemical properties. nih.govnih.gov By calculating various topological and quantum chemical descriptors, it may be possible to predict properties such as solubility, lipophilicity, and binding affinity to specific proteins.

Table 2: Potential Applications of Computational Modeling for this compound

Computational MethodResearch GoalPredicted Outcomes
Density Functional Theory (DFT) Determine stable conformers and electronic properties.Optimized geometries, vibrational frequencies, HOMO-LUMO gap.
Molecular Dynamics (MD) Simulate behavior in solution and interaction with biomolecules.Conformational ensembles, binding free energies, interaction patterns.
QSPR Modeling Predict physicochemical and biological properties. nih.govCorrelation equations for properties like solubility and bioactivity.

Integration of this compound into Advanced Chemical Technologies

The unique structural features of this compound suggest its potential for integration into various advanced chemical technologies. The primary amine provides a handle for further functionalization, allowing the molecule to be incorporated into larger structures such as polymers, peptides, or supramolecular assemblies.

One potential application is in the development of novel biomaterials. The amino amide structure is a fundamental component of peptides and proteins. libretexts.org By polymerizing or grafting this compound onto other materials, it may be possible to create biocompatible and biodegradable polymers with tailored properties for applications in drug delivery or tissue engineering.

Another area of interest is its use as a building block in medicinal chemistry. The cyclopentyl group can impart favorable properties such as increased metabolic stability and improved binding affinity to target proteins. For example, related structures containing cyclopentyl groups are found in some pharmaceutical compounds. pharmaffiliates.com Synthesizing libraries of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents. Furthermore, its structural similarity to amino acids suggests potential applications in the synthesis of peptidomimetics with enhanced stability and biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.